5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine
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Overview
Description
5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid construction of complex benzofuran rings, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound, often using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.
Scientific Research Applications
5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its anti-tumor activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antibacterial and antiviral effects are likely due to its interaction with microbial cell membranes or viral proteins, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound shares a similar benzofuran core but differs in its functional groups.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Indole derivatives: These compounds also exhibit diverse biological activities and share structural similarities with benzofuran derivatives.
Uniqueness
5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-3H-1-benzofuran-7-amine |
InChI |
InChI=1S/C10H12ClNO/c1-10(2)5-6-3-7(11)4-8(12)9(6)13-10/h3-4H,5,12H2,1-2H3 |
InChI Key |
CEDYXSOTOBNMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)N)C |
Origin of Product |
United States |
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